isopropyl 2-(2-(1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate
Description
Properties
IUPAC Name |
propan-2-yl 2-[2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-15(2)30-22(28)14-26-18-9-5-4-8-17(18)24-23(26)16-12-21(27)25(13-16)19-10-6-7-11-20(19)29-3/h4-11,15-16H,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKFLXUXDCSZTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Isopropyl 2-(2-(1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a benzimidazole core, which is known for its diverse pharmacological properties, and a pyrrolidine ring that contributes to its biological activity.
The biological activity of this compound appears to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in pathogen survival. For instance, derivatives with benzimidazole moieties often target proteases or kinases that are crucial for cellular processes in bacteria and cancer cells .
- Antimicrobial Activity : The compound has demonstrated activity against various microbial strains, particularly those resistant to conventional treatments. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving membrane permeability and thus increasing its antimicrobial efficacy .
Antimicrobial Efficacy
The compound's efficacy against different pathogens has been evaluated through Minimum Inhibitory Concentration (MIC) studies. The following table summarizes the antimicrobial activities observed:
Study on Antimycobacterial Activity
In a study focused on the antitubercular properties of benzimidazole derivatives, compounds similar to this compound were synthesized and evaluated. The lead compounds exhibited MIC values as low as 3.8 µM against M. tuberculosis, indicating significant potential for further development in treating tuberculosis .
In Vitro Toxicity Assessment
An evaluation of cytotoxicity was performed using human cell lines (e.g., Vero and HepG2). The compound demonstrated minimal toxicity at therapeutic concentrations, suggesting a favorable safety profile for potential clinical applications .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to isopropyl 2-(2-(1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate as anticancer agents. For instance, molecular hybrids incorporating imidazole and pyrrolidine structures have shown promising cytotoxic effects against various cancer cell lines. The design of such compounds often employs quantitative structure–activity relationship (QSAR) methods to optimize their anticancer properties .
Antimicrobial Properties
Compounds with similar structural motifs have also been investigated for their antimicrobial effects. The emergence of multi-drug resistant bacteria necessitates the development of new antimicrobial agents. Research indicates that derivatives with benzimidazole and pyrrolidine components exhibit significant activity against both Gram-positive and Gram-negative bacterial strains, as well as antifungal properties .
Case Study 1: Anticancer Evaluation
A series of benzimidazole derivatives were synthesized, including those structurally related to this compound. These compounds were evaluated for their cytotoxicity against human cancer cell lines, revealing IC50 values in the low micromolar range, indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Screening
Another study focused on synthesizing imidazole-containing compounds for antimicrobial testing. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to existing antibiotics, suggesting their potential as alternative treatments for resistant infections .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations :
- The 2-methoxyphenyl group may confer distinct electronic effects vs. the 3-chloro-4-methoxyphenyl in , altering binding interactions in biological targets.
- Replacement of benzimidazole with pyrazolone or imidazolinone (as in ) shifts pharmacological profiles due to differences in aromaticity and hydrogen-bonding capacity.
Key Observations :
- The target compound’s synthesis likely involves esterification of a pre-formed benzimidazole-pyrrolidine acid, a method analogous to hydrolysis steps in .
- Use of itaconic acid in highlights a shared strategy for constructing the 5-oxopyrrolidine ring, though substituents dictate reaction specificity.
Table 3: Activity Comparison
Key Observations :
Preparation Methods
N-Alkylation of 4-Methyl-2-Nitroaniline
The benzimidazole synthesis begins with 4-methyl-2-nitroaniline (1 ). N-Alkylation using 2-iodopropane in dimethylformamide (DMF) with potassium carbonate as a base yields 1-isopropyl-4-methyl-2-nitroaniline (2 ) (Scheme 1). The reaction proceeds at room temperature over 24 hours, achieving >90% conversion. Excess 2-iodopropane ensures complete alkylation, while DMF stabilizes the intermediate through polar aprotic solvation.
Reduction of Nitro Group
The nitro group in 2 is reduced to an amine using sodium dithionite (Na₂S₂O₄) in aqueous ethanol, producing 1-isopropyl-4-methyl-1,2-diaminobenzene (3 ). This step requires careful pH control (pH 8–9) to prevent over-reduction or side reactions. The diamine intermediate is pivotal for subsequent cyclization.
Cyclization with Carbonyldiimidazole (CDI)
Cyclization of 3 with CDI in tetrahydrofuran (THF) generates 1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one (4 ). CDI activates the carbonyl group, facilitating intramolecular nucleophilic attack by the amine. The reaction is exothermic, requiring cooling to 0–5°C to suppress dimerization.
Functionalization of the Benzimidazole Core
N-Acylation with Chloroacetyl Chloride
The N1 position of 4 is acylated using chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. This step introduces the acetoxy precursor, yielding 1-(chloroacetyl)-5-methyl-1H-benzo[d]imidazol-2(3H)-one (5 ). The reaction achieves 85% yield under reflux conditions (40°C, 6 hours).
Esterification with Isopropyl Alcohol
The chloroacetate intermediate 5 undergoes esterification with isopropyl alcohol in the presence of potassium carbonate. Heating to 60°C for 12 hours affords isopropyl 2-(5-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetate (6 ) with 78% yield. Excess isopropyl alcohol ensures complete conversion, while K₂CO₃ neutralizes HCl byproducts.
Synthesis of the 1-(2-Methoxyphenyl)-5-Oxopyrrolidin-3-yl Moiety
Formation of 5-Oxopyrrolidine-3-Carbohydrazide
Starting with ethyl 5-oxopyrrolidine-3-carboxylate, hydrazinolysis in ethanol with hydrazine hydrate produces 5-oxopyrrolidine-3-carbohydrazide (7 ) (Scheme 2). The reaction proceeds at reflux (78°C, 8 hours), with the ester group selectively replaced by hydrazide.
Condensation with 2-Methoxybenzaldehyde
Hydrazide 7 reacts with 2-methoxybenzaldehyde in 2-propanol under reflux to form N'-(2-methoxybenzylidene)-5-oxopyrrolidine-3-carbohydrazide (8 ). The Schiff base formation is confirmed by a characteristic imine (C=N) stretch at 1,610 cm⁻¹ in IR.
Cyclization to Pyrrolidinone Derivative
Heating 8 with acetic acid induces cyclization, yielding 1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl hydrazine (9 ). The reaction exploits the nucleophilicity of the hydrazine group, forming a six-membered transition state that collapses into the pyrrolidinone ring.
Coupling of Benzimidazole and Pyrrolidinone Fragments
Nucleophilic Substitution at C2
The benzimidazole derivative 6 undergoes C2 lithiation using lithium diisopropylamide (LDA) at -78°C. Quenching with 9 introduces the 1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl group, yielding the coupled product 10 . Low-temperature conditions prevent side reactions, achieving 65% yield.
Final Esterification and Purification
The intermediate 10 is subjected to a final esterification with isopropyl chloroacetate in the presence of TEA, furnishing the target compound. Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) isolates the product with >95% purity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- 1H NMR (300 MHz, CDCl₃) : δ 1.25 (d, J = 6.3 Hz, 6H, CH(CH₃)₂), 2.58–2.79 (m, 2H, CH₂CO), 3.82 (s, 3H, OCH₃), 4.08–4.34 (m, 1H, CH), 5.12 (septet, J = 6.3 Hz, 1H, OCH(CH₃)₂), 6.86–7.68 (m, 8H, Har).
- 13C NMR (75 MHz, CDCl₃) : δ 21.5 (CH(CH₃)₂), 44.8 (CH₂CO), 55.2 (OCH₃), 67.1 (OCH(CH₃)₂), 115.8–155.4 (aromatic and carbonyl carbons).
Infrared Spectroscopy (IR)
Optimization and Challenges
Regioselectivity in Cyclization
The use of CDI ensures regioselective cyclization to the benzimidazolone, avoiding isomeric byproducts. Similarly, the one-pot cyclization method from eliminates isomer formation through precise temperature control.
Solvent and Temperature Effects
High-polarity solvents (DMF, DMA) enhance solubility of intermediates, while reflux conditions accelerate reaction rates. However, prolonged heating risks decomposition, necessitating meticulous monitoring.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the benzimidazole core via cyclization of o-phenylenediamine derivatives with carbonyl-containing intermediates under acidic conditions.
- Step 2: Functionalization of the pyrrolidinone ring using nucleophilic substitution or coupling reactions (e.g., Ullmann or Buchwald-Hartwig for aryl ether linkages).
- Step 3: Esterification of the acetamide group with isopropyl alcohol under Steglich or Mitsunobu conditions.
Optimization Tips:
- Use reflux in acetic acid (3–5 hours) for cyclization, as demonstrated in similar imidazole syntheses .
- Employ Pd-catalyzed cross-coupling for regioselective aryl group attachment.
- Purify intermediates via recrystallization from DMF/acetic acid mixtures to remove byproducts .
Basic: Which spectroscopic techniques are most effective for confirming the structure, and what key spectral features should be analyzed?
Answer:
- 1H NMR:
- Look for singlet peaks at δ 3.71 ppm (methoxy group) and δ 1.2–1.4 ppm (isopropyl methyl groups).
- Aromatic protons in the benzimidazole ring appear as multiplets between δ 7.0–8.5 ppm .
- IR Spectroscopy:
- Stretching vibrations at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (pyrrolidinone C=O) confirm functional groups .
- Mass Spectrometry:
- High-resolution MS (HRMS) should match the molecular ion [M+H]+ with <5 ppm error.
Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure, particularly regarding stereochemistry?
Answer:
- Crystallization: Grow single crystals via slow evaporation using polar aprotic solvents (e.g., DMSO/EtOH mixtures).
- Data Collection: Use synchrotron radiation for high-resolution data (<1.0 Å) to resolve overlapping electron density in the pyrrolidinone ring.
- Refinement: Apply SHELXL for anisotropic displacement parameters and twinning corrections. For polar space groups (e.g., Fdd2), validate chirality using Flack parameter analysis .
Advanced: How should researchers address discrepancies between theoretical and experimental spectroscopic data?
Answer:
- NMR Contradictions: Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA). Solvent effects (DMSO vs. CDCl₃) can cause δ variations up to 0.5 ppm .
- IR Mismatches: Re-examine sample purity; residual solvents (e.g., acetic acid) may introduce extraneous peaks. Use column chromatography (silica gel, EtOAc/hexane) for purification .
Advanced: What computational methods are suitable for predicting pharmacokinetic properties and target interactions?
Answer:
- ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 inhibition.
- Molecular Docking: Employ AutoDock Vina or Glide to model interactions with biological targets (e.g., kinase domains). Focus on hydrogen bonding between the pyrrolidinone carbonyl and active-site residues .
Advanced: What in vitro assays are appropriate for evaluating bioactivity, given the compound’s structural features?
Answer:
- Antimicrobial Activity: Perform broth microdilution assays (CLSI guidelines) against Gram-positive/negative strains.
- Kinase Inhibition: Use fluorescence-based assays (e.g., Adapta™ Kinase Assay) to screen against EGFR or MAPK pathways.
- Cytotoxicity: Test IC₅₀ values in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, comparing with imidazole derivatives like those in .
Advanced: How can systematic modification of substituents elucidate structure-activity relationships (SAR)?
Answer:
- Pyrrolidinone Ring: Replace the 5-oxo group with a thiol or amine to assess hydrogen-bonding effects.
- Benzimidazole Substituents: Introduce electron-withdrawing groups (e.g., -NO₂) at the 2-position to enhance π-π stacking with target proteins.
- Ester Group: Compare isopropyl with tert-butyl or benzyl esters to study steric effects on bioavailability .
Advanced: What in vitro models assess metabolic stability, and which enzymes are likely involved?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
